molecular formula C18H12F4N4O2 B4372500 N~3~,N~5~-BIS(2,4-DIFLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

N~3~,N~5~-BIS(2,4-DIFLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

Cat. No.: B4372500
M. Wt: 392.3 g/mol
InChI Key: OCNPWADUKHSRLM-UHFFFAOYSA-N
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Description

N,N’-bis(2,4-difluorophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with difluorophenyl groups and carboxamide functionalities, making it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2,4-difluorophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide typically involves the reaction of 2,4-difluoroaniline with appropriate pyrazole derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2,4-difluorophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

N,N’-bis(2,4-difluorophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-bis(2,4-difluorophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N,N’-bis(2,4-difluorophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is unique due to its specific substitution pattern and the presence of both difluorophenyl and pyrazole moieties. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

3-N,5-N-bis(2,4-difluorophenyl)-1-methylpyrazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F4N4O2/c1-26-16(18(28)24-14-5-3-10(20)7-12(14)22)8-15(25-26)17(27)23-13-4-2-9(19)6-11(13)21/h2-8H,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNPWADUKHSRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)NC2=C(C=C(C=C2)F)F)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~,N~5~-BIS(2,4-DIFLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Reactant of Route 2
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N~3~,N~5~-BIS(2,4-DIFLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~3~,N~5~-BIS(2,4-DIFLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~3~,N~5~-BIS(2,4-DIFLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~3~,N~5~-BIS(2,4-DIFLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~3~,N~5~-BIS(2,4-DIFLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.